N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with phenylbutanamide precursors. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and amidation to form the desired compound . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like piperidine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with specific binding sites, leading to modulation of biological pathways . This compound may induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and other cellular structures .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Shares the benzo[d][1,3]dioxole moiety but has a different amide structure.
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: Contains the benzo[d][1,3]dioxole group and is used in anticancer research.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide is unique due to its specific combination of the benzo[d][1,3]dioxole and phenylbutanamide structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRLLAIKMLBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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